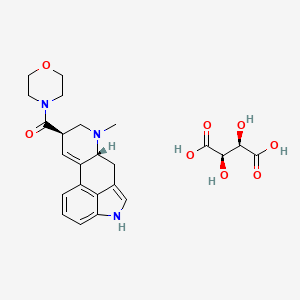

N-Morpholinyllysergamide tartrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

119248-45-2 |

|---|---|

Molecular Formula |

C24H29N3O8 |

Molecular Weight |

487.5 g/mol |

IUPAC Name |

[(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-morpholin-4-ylmethanone;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/C20H23N3O2.C4H6O6/c1-22-12-14(20(24)23-5-7-25-8-6-23)9-16-15-3-2-4-17-19(15)13(11-21-17)10-18(16)22;5-1(3(7)8)2(6)4(9)10/h2-4,9,11,14,18,21H,5-8,10,12H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-,18-;1-,2-/m11/s1 |

InChI Key |

WWGJSUAZJZMMPW-AJLBZGGQSA-N |

Isomeric SMILES |

CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N5CCOCC5.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Synthetic Methodologies for N Morpholinyllysergamide Tartrate

Approaches to Lysergic Acid Scaffold Synthesis

The synthesis of the tetracyclic ergoline (B1233604) core of lysergic acid is a significant challenge in organic chemistry. Various strategies have been developed over the years, ranging from total synthesis from simple starting materials to semi-synthetic approaches utilizing naturally occurring precursors.

Total Synthesis Routes of the Ergoline Core

The total synthesis of lysergic acid has been a long-standing goal for synthetic chemists, with the first successful route being reported by R.B. Woodward's group in 1956. nih.gov Since then, numerous other total syntheses have been developed, each with its own unique approach to constructing the complex tetracyclic ring system. nih.govnih.gov

Key strategies in total synthesis include:

Intramolecular Heck Reaction: This powerful carbon-carbon bond-forming reaction has been utilized to close the C-ring of the ergoline skeleton. nih.govacs.org

Palladium-Catalyzed Domino Cyclization: More recent approaches have employed palladium catalysis to construct the ergoline core in a highly efficient manner. wikipedia.org

Dearomative Retrosynthetic Analysis: This strategy involves the strategic dearomatization of aromatic precursors to construct the ergoline core, as demonstrated in a concise six-step synthesis of (±)-lysergic acid. nsf.govfigshare.com

A notable recent total synthesis achieved (±)-lysergic acid in just six steps from commercially available starting materials, highlighting the advancements in synthetic efficiency. nsf.govfigshare.com Another enantioselective total synthesis of (+)-lysergic acid featured metal-catalyzed reactions, including a ring-closing metathesis and an intramolecular Heck reaction, to construct the B, C, and D rings of the ergoline core. acs.org

Semi-synthetic Derivatization from Natural Precursors

The general process involves:

Extraction and Hydrolysis: Ergot alkaloids, such as ergotamine, are extracted from fungal cultures. nih.gov

Hydrolysis: The extracted alkaloids are then hydrolyzed to yield lysergic acid. nih.gov

This semi-synthetic approach provides a more direct and often more economical route to the lysergic acid scaffold compared to total synthesis.

Peptide Coupling Strategies

While not directly a method for synthesizing the ergoline core itself, peptide coupling strategies are crucial for the formation of lysergamides. In the biosynthesis of certain ergot alkaloids, non-ribosomal peptide synthetases (NRPSs) are responsible for linking amino acids to lysergic acid. nih.govresearchgate.net

In a laboratory setting, chemical peptide coupling reagents are used to form the amide bond between the carboxylic acid of lysergic acid and the desired amine. This is a key step in the synthesis of a wide variety of lysergic acid amides.

Incorporation of the Morpholine (B109124) Moiety

Once the lysergic acid scaffold is obtained, the next step in the synthesis of N-Morpholinyllysergamide is the introduction of the morpholine group to form the corresponding amide.

Mechanistic Considerations for Amide Formation

The formation of an amide from a carboxylic acid and an amine is a condensation reaction. Direct reaction is generally not feasible and requires activation of the carboxylic acid. The mechanism typically involves the conversion of the carboxylic acid into a more reactive species, such as an acid chloride or a mixed anhydride (B1165640), which then readily reacts with the amine nucleophile (morpholine). scribd.comlibretexts.org

Under basic conditions, the reaction can be promoted by a full equivalent of a base like hydroxide, which facilitates the nucleophilic attack of the amine. libretexts.org Acidic conditions can also be employed, where protonation of the carbonyl oxygen activates the carboxylic acid towards nucleophilic attack. libretexts.org

Precursors and Reagents for Morpholine Introduction

Several methods have been described for the amidation of lysergic acid with morpholine.

Mixed Anhydride Method: A common and effective method involves the formation of a mixed anhydride of lysergic acid. For instance, reacting lysergic acid with trifluoroacetic anhydride in the presence of magnesium oxide forms a mixed anhydride that readily reacts with morpholine. google.com Another approach utilizes a sulfur trioxide-dimethylformamide complex to form a mixed anhydride with the potassium salt of lysergic acid, which is then reacted with morpholine. google.com

Acid Chloride Method: While not explicitly detailed for morpholine in the provided context, the conversion of lysergic acid to its acid chloride is a standard chemical transformation that would facilitate reaction with morpholine to form the amide. caymanchem.com

The reaction is typically carried out in an aprotic solvent like dimethylformamide or acetonitrile (B52724). google.comgoogle.com Following the amide formation, the product, N-Morpholinyllysergamide, is often isolated and purified as its tartrate salt to improve stability and handling. google.com

Formation of the Tartrate Salt

The conversion of the freebase form of N-Morpholinyllysergamide into its tartrate salt is a critical step in its preparation for research applications. This process involves reacting the lysergamide (B1675752) with tartaric acid. evitachem.com The resulting salt exhibits properties that are often more favorable for laboratory use than the freebase.

Strategies for Salt Formation to Enhance Research Utility

The formation of a tartrate salt is a deliberate strategy to improve the compound's suitability for research. Lysergamides in their freebase form can be susceptible to degradation from air, light, and heat. scribd.com Converting them into a tartrate salt significantly enhances their stability. ontosight.ainih.gov This increased stability is crucial for ensuring the compound's integrity during storage and experimentation, leading to more reliable and reproducible research outcomes.

Furthermore, salt formation generally improves the handling characteristics of the compound. The crystalline nature of the tartrate salt facilitates accurate weighing and preparation of solutions of precise concentrations, which is paramount for quantitative scientific studies. tusnovics.plchromservis.eu The process typically involves precipitating the salt from a solution of the base, for instance in methanol, by adding a solution of tartaric acid in the same solvent. unodc.org

Key Advantages of Tartrate Salt Formation:

| Property | Benefit for Research Utility |

| Enhanced Stability | Protects against degradation from light, air, and heat, ensuring the integrity of the research material. scribd.comontosight.ainih.gov |

| Improved Solubility | Facilitates the preparation of aqueous solutions for in-vitro studies. ontosight.aigoogle.com |

| Crystalline Solid Form | Allows for easier and more accurate handling, weighing, and dose preparation. tusnovics.plchromservis.eu |

| Simplified Purification | Enables purification through recrystallization, removing impurities from the synthesis. unodc.org |

Stereochemical Control during Salt Preparation

Stereochemistry is a critical consideration in the synthesis of lysergamides. The lysergic acid core contains two stereogenic centers at positions C-5 and C-8, leading to the possibility of four stereoisomers: d-lysergic acid, l-lysergic acid, d-isolysergic acid, and l-isolysergic acid. nih.govmdpi.com The desired biological activity is typically associated with the d-lysergic acid configuration. nih.gov

Tartaric acid is a chiral molecule, existing as L-(+)-tartaric acid, D-(-)-tartaric acid, and the achiral meso form. The interaction between the chiral lysergamide and the chiral tartaric acid during salt formation is a diastereomeric process. This principle can be exploited for stereochemical control. The formation of diastereomeric salts allows for separation through methods like fractional crystallization. By selecting a specific isomer of tartaric acid, it is possible to selectively crystallize the desired stereoisomer of the N-Morpholinyllysergamide. For instance, reacting a mixture of lysergamide epimers with a specific enantiomer of tartaric acid can lead to the preferential precipitation of one diastereomeric salt, thereby isolating the desired d-isomer from the undesired iso-isomer. nih.gov This method is a classic and powerful technique in organic chemistry for resolving racemates and separating epimers.

Purification and Isolation Techniques for N-Morpholinyllysergamide Tartrate

After synthesis and salt formation, the crude product contains the desired this compound along with impurities. These impurities may include unreacted starting materials, by-products from side reactions (such as the iso-isomer), and residual solvents. unodc.org Therefore, rigorous purification is essential to obtain a compound of sufficient purity for analytical and research purposes.

A common and effective method for purification is column chromatography . The crude product mixture is passed through a column packed with a stationary phase, such as alumina (B75360) or silica (B1680970) gel. unodc.orggoogle.com A solvent or a mixture of solvents (the mobile phase) is used to elute the components of the mixture down the column at different rates. This separation is based on the differential adsorption of the components to the stationary phase. For lysergamides, this technique is effective in separating the desired d-isomer from the iso-lysergamide by-product. unodc.org

Following chromatographic separation, recrystallization is often employed to further purify the isolated tartrate salt. This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. The purified salt is dissolved in a suitable hot solvent, and as the solution cools, the compound crystallizes out, leaving impurities behind in the solvent. The choice of solvent is critical for effective recrystallization.

Finally, the purified crystals of this compound are isolated by filtration and dried under a vacuum to remove any remaining solvent. scribd.com The purity of the final product is then confirmed using various analytical techniques.

Common Purification Techniques:

| Technique | Description |

| Column Chromatography | Separates components of a mixture based on their differential adsorption on a stationary phase (e.g., alumina). unodc.orggoogle.com It is highly effective for removing isomeric impurities. |

| Recrystallization | Purifies the compound by dissolving it in a hot solvent and allowing it to crystallize upon cooling, leaving impurities in the solution. |

| Solvent Partitioning | Involves distributing the crude product between two immiscible liquids to separate the desired compound from impurities based on their differing solubilities. unodc.org |

| Vacuum Drying | Removes residual solvents from the final crystalline product after isolation. scribd.com |

Advanced Analytical Characterization of N Morpholinyllysergamide Tartrate

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental in separating N-Morpholinyllysergamide tartrate from impurities and related compounds. The choice of method depends on the volatility and polarity of the analytes.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds like this compound. nih.gov The development of a robust HPLC method is critical for determining the purity of the compound and for its quantification in various samples. A reversed-phase HPLC method with UV detection is commonly employed for the analysis of lysergamides. nih.gov

Method development for this compound would involve the systematic optimization of several parameters to achieve adequate separation and peak symmetry. researchgate.net Key considerations include the selection of a suitable stationary phase, such as a C18 column, and the composition of the mobile phase. nih.gov A typical mobile phase for lysergamides might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The pH of the aqueous phase is a critical parameter that can significantly influence the retention time and peak shape of the analyte. researchgate.net

The flow rate and column temperature are also optimized to ensure efficient separation within a reasonable analysis time. nih.gov Detection is often carried out using a diode array detector (DAD), which provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. nih.gov For this compound, a powdered sample can be dissolved in a suitable solvent, such as methanol, for injection into the HPLC system. caymanchem.com

Table 1: Illustrative HPLC Method Parameters for Lysergamide (B1675752) Analysis

| Parameter | Condition |

|---|---|

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic mixture of aqueous buffer and acetonitrile/methanol |

| Flow Rate | 0.8 - 1.5 mL/min |

| Column Temperature | 30°C |

| Detection | UV/Diode Array Detector (e.g., 254 nm) |

| Injection Volume | 10 - 20 µL |

This table represents typical starting conditions for method development and may require optimization for this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering faster analysis times, improved resolution, and enhanced sensitivity. phenomenex.com These benefits are achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher operating pressures. phenomenex.com

For the analysis of this compound, transitioning from an HPLC to a UHPLC method can offer considerable advantages, particularly for high-throughput screening or the analysis of complex samples containing multiple closely related impurities. phenomenex.com The increased peak capacity of UHPLC allows for better separation of structurally similar compounds. The faster run times also lead to a reduction in solvent consumption, making it a more environmentally friendly and cost-effective technique. phenomenex.com

A UHPLC-MS/MS method has been noted as highly sensitive for determining various designer LSD analogs, suggesting its direct applicability and benefit for the analysis of this compound. caymanchem.com The development of a UHPLC method for this compound would follow similar principles to HPLC method development but with adjustments to accommodate the higher pressures and smaller particle sizes. mdpi.com

Table 2: Comparison of HPLC and UHPLC Characteristics

| Feature | HPLC | UHPLC |

|---|---|---|

| Particle Size | 3 - 5 µm | < 2 µm |

| Operating Pressure | Up to 6000 psi | Up to 15,000 psi |

| Resolution | Standard | Higher |

| Analysis Time | Longer | Faster |

| Sensitivity | Good | Enhanced |

Gas Chromatography (GC) is the preferred method for the analysis of volatile and semi-volatile compounds. thermofisher.com In the context of this compound analysis, GC is primarily used to identify and quantify volatile impurities that may be present from the synthesis process, such as residual solvents. thermofisher.combibliotekanauki.pl These impurities can affect the quality and stability of the final product. thermofisher.com

For the analysis of this compound itself, which is a non-volatile molecule, direct GC analysis is not feasible without derivatization. However, GC coupled with mass spectrometry (GC-MS) has been successfully used for the characterization of a powdered sample of LSM-775. nih.govnih.gov This suggests that either derivatization was performed to increase volatility, or the technique was used to analyze for any present volatile components.

The development of a GC method for volatile impurities involves selecting an appropriate capillary column (e.g., a non-polar or mid-polar stationary phase) and optimizing the temperature program of the GC oven to separate the target analytes. researchgate.net Headspace GC is a common technique for analyzing residual solvents in pharmaceutical substances, where the volatile compounds are sampled from the vapor phase above the sample matrix. thermofisher.com

Mass Spectrometry-Based Structural Elucidation and Confirmation

Mass spectrometry (MS) is an indispensable tool for the structural elucidation and confirmation of this compound. It provides information about the molecular weight and the structure of the molecule through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. nih.gov This is a powerful tool for confirming the identity of this compound and for identifying unknown impurities. quality-assistance.com

By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. msu.edu For this compound (C20H23N3O2), the expected exact mass of the protonated molecule [M+H]+ can be calculated and compared to the measured mass. A low mass error, typically in the parts-per-million (ppm) range, provides strong evidence for the proposed elemental composition. nih.gov Techniques like time-of-flight (TOF) and Orbitrap mass analyzers are commonly used to achieve high resolution. nih.gov

Tandem Mass Spectrometry (MS/MS or MS²) is a technique used to further elucidate the structure of a molecule by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. encyclopedia.pub This fragmentation pattern serves as a structural fingerprint of the compound. nih.gov

In an MS/MS experiment, the protonated molecule of this compound, [M+H]+, is isolated in the mass spectrometer and then subjected to collision-induced dissociation (CID). encyclopedia.pub The energy of the collision is controlled to produce a characteristic spectrum of fragment ions. The analysis of these fragments provides valuable information about the different structural components of the molecule, such as the lysergamide core and the morpholine (B109124) substituent. nih.gov

High-accuracy electrospray MS/MS has been used in the characterization of this compound. nih.govnih.gov The fragmentation pathways can be proposed by analyzing the mass differences between the precursor ion and the product ions, which correspond to the neutral loss of specific chemical moieties. mdpi.com This detailed structural information is crucial for the unambiguous identification of this compound and for differentiating it from its isomers and other related lysergamides.

Isotope-Labeled Reference Standards in Mass Spectrometry

The accurate quantification of chemical compounds in complex matrices by mass spectrometry (MS) heavily relies on the use of internal standards. Isotope-labeled reference standards are considered the gold standard for quantitative analysis due to their near-identical physicochemical properties to the analyte of interest. caymanchem.com These standards, in which one or more atoms are replaced by a heavier stable isotope (e.g., Deuterium (B1214612) (²H), Carbon-13 (¹³C), Nitrogen-15 (¹⁵N)), exhibit the same extraction efficiency, ionization response, and chromatographic retention time as the non-labeled analyte. nih.govmedchemexpress.com

In the context of this compound analysis, an ideal internal standard would be a deuterated or ¹³C-labeled version of the molecule. For instance, introducing deuterium atoms onto the morpholine ring or the N6-methyl group would create a molecule that is chemically identical but mass-shifted. medchemexpress.com When a sample is spiked with a known quantity of the isotope-labeled standard, the ratio of the analyte's mass spectrometric signal to the standard's signal can be used for precise quantification, correcting for any sample loss during preparation or fluctuations in instrument response. nih.gov

This stable isotope dilution (SID) method is particularly crucial for lysergamides, which are often analyzed at very low concentrations in biological or forensic samples. researchgate.net The use of an isotope-labeled internal standard ensures high accuracy and precision, minimizing matrix effects and instrumental variability that can compromise results. caymanchem.com The unique data patterns generated by the co-eluting labeled and unlabeled compounds significantly simplify data processing and enhance confidence in the analytical results. nih.gov

Table 1: Comparison of Internal Standardization Techniques in Mass Spectrometry

| Feature | Homologue Standard | Isotope-Labeled Standard (ILS) |

| Chemical Structure | Similar, but not identical (e.g., different alkyl chain) | Identical, with isotopic substitution |

| Physicochemical Properties | Similar | Virtually identical |

| Chromatographic Retention | Close, but separate peak | Co-elutes with analyte |

| Ionization Efficiency | Can differ from analyte | Identical to analyte |

| Correction for Matrix Effects | Good | Excellent (Gold Standard) |

| Availability | Often readily available | Requires custom synthesis; can be costly |

| Accuracy | Moderate to High | Very High |

Spectroscopic Methods for Molecular Structure Validation (e.g., NMR, IR, UV-Vis)

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Each method provides unique information about the molecule's functional groups, connectivity, and electronic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the precise structure of N-Morpholinyllysergamide. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to each other. For N-Morpholinyllysergamide, characteristic signals would be expected for the aromatic protons of the indole (B1671886) ring, the olefinic proton, the protons on the ergoline (B1233604) skeleton, the N-methyl group, and the morpholine ring. The tartrate counter-ion would show characteristic signals for its methine protons. lgcstandards.comchemicalbook.com ¹³C NMR complements this by providing data on the carbon framework of the molecule.

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov The IR spectrum of this compound would be expected to show distinct absorption bands characteristic of its structure. Key absorptions would include the C=O stretch of the amide group, C-N stretching vibrations, aromatic C-H and C=C stretching from the indole ring, and C-O stretching from the morpholine and tartrate moieties. lgcstandards.comljmu.ac.uk The presence of the tartrate salt would also be indicated by broad O-H stretching bands from the hydroxyl and carboxylic acid groups. nih.gov

UV-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic structure, particularly conjugated systems. msu.edu The ergoline core of N-Morpholinyllysergamide contains an extended chromophore, which results in characteristic absorption maxima (λmax) in the UV region. lgcstandards.com The spectrum is useful for quantitative analysis and for confirming the identity of the lysergamide structure. The tartrate portion does not absorb significantly in the typical UV range used for the ergoline chromophore. msu.eduresearchgate.net

Table 2: Expected Spectroscopic Data for N-Morpholinyllysergamide

| Spectroscopic Method | Region/Shift | Expected Structural Information |

| ¹H NMR | ~6.5-7.5 ppm | Aromatic protons of the indole ring |

| ~3.0-4.0 ppm | Protons of the morpholine ring | |

| ~2.5-3.5 ppm | Ergoline skeletal protons and N-methyl group | |

| IR | ~1630-1650 cm⁻¹ | Amide C=O stretching vibration nih.gov |

| ~3200-3400 cm⁻¹ | N-H stretching of the indole ring | |

| ~2800-3000 cm⁻¹ | C-H stretching of alkyl and aromatic groups | |

| ~1000-1300 cm⁻¹ | C-O and C-N stretching vibrations | |

| UV-Vis | ~310-320 nm | Primary absorption maximum (λmax) due to the ergoline chromophore |

| ~240-250 nm | Secondary absorption band |

Analytical Method Validation and System Suitability

Before an analytical method, such as High-Performance Liquid Chromatography (HPLC), can be used for routine analysis of this compound, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. omicsonline.orgiosrphr.org This validation is performed according to guidelines from the International Council for Harmonisation (ICH). omicsonline.orgeuropa.eu

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. iosrphr.org

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature), providing an indication of its reliability during normal usage. researchgate.net

System Suitability Testing (SST) is performed prior to and during analysis to ensure the chromatographic system is adequate for the intended analysis. researchgate.net SST parameters are established during method development and validation. pharmaknowledgeforum.com

Table 3: Example System Suitability and Method Validation Acceptance Criteria for an HPLC Method

| Parameter | Acceptance Criteria | Purpose |

| System Suitability | ||

| Resolution (Rs) | > 2.0 between analyte and closest eluting peak | Ensures separation of analyte from potential interferences pharmaknowledgeforum.com |

| Tailing Factor (T) | 0.8 - 1.5 | Confirms peak symmetry and column performance researchgate.netpharmaknowledgeforum.com |

| RSD of replicate injections | ≤ 2.0% | Demonstrates precision of the injection and system operation pharmaknowledgeforum.comsu.ac.th |

| Method Validation | ||

| Linearity (Correlation Coefficient, r²) | ≥ 0.998 | Confirms a linear relationship between concentration and response researchgate.net |

| Accuracy (% Recovery) | 98.0% - 102.0% | Ensures the measured value is close to the true value researchgate.net |

| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate: ≤ 3.0% | Guarantees reproducibility of the results researchgate.net |

| Robustness | No significant change in results | Shows method reliability under varied conditions |

Receptor Pharmacology of N Morpholinyllysergamide Tartrate

In Vitro Receptor Binding and Functional Assays

N-Morpholinyllysergamide tartrate demonstrates notable affinity for several serotonin (B10506) receptor subtypes, which are critical to its mechanism of action. Competitive binding assays using recombinant human receptors have been employed to quantify these interactions.

Research shows that LSM-775 has nearly identical binding affinity for the human 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov In studies using [³H]8-OH-DPAT to label 5-HT₁ₐ receptors and [³H]ketanserin for 5-HT₂ₐ receptors, the resulting inhibition constants (Ki) were determined to be 31.0 nM and 29.5 nM, respectively. nih.gov While specific Ki values for 5-HT₂B and 5-HT₂C receptors are not detailed in the same primary study, functional data confirms that LSM-775 binds to and activates these receptors as well. nih.gov

Table 1: Binding Affinities (Ki) of N-Morpholinyllysergamide at Human Serotonin Receptors

| Receptor Subtype | Radioligand | Ki (nM) |

|---|---|---|

| 5-HT₁ₐ | [³H]8-OH-DPAT | 31.0 ± 7.4 |

| 5-HT₂ₐ | [³H]ketanserin | 29.5 ± 4.1 |

| 5-HT₂B | - | Data not available |

| 5-HT₂C | - | Data not available |

Data sourced from Brandt et al. (2018). nih.gov

The functional activity of this compound is distinguished by its mixed agonist profile at serotonin receptors. It acts as a potent full agonist at the 5-HT₁ₐ receptor. nih.govwikipedia.org In contrast, it behaves as a partial agonist at 5-HT₂ subfamily receptors, including 5-HT₂ₐ, 5-HT₂B, and 5-HT₂C. nih.govwikipedia.org

This dual activity is significant because the potent 5-HT₁ₐ agonism can functionally suppress or modulate the effects mediated by 5-HT₂ₐ receptor activation. nih.govwikipedia.org For instance, in rodent models, LSM-775 does not produce the head-twitch response, a behavior considered a proxy for hallucinogenic activity and mediated by 5-HT₂ₐ receptors. nih.govwikipedia.org However, if the 5-HT₁ₐ receptor is blocked with an antagonist like WAY-100,635, LSM-775 then robustly elicits this 5-HT₂ₐ-mediated behavior. nih.govwikipedia.org Early pharmacological studies by Gogerty and Dille in 1957 noted that while the morpholide derivative had less than one-tenth the anti-serotonin potency of LSD in some assays, it retained nearly 75% of its psychedelic potency in humans, highlighting this complex functional profile. heffter.org

The efficacy of a ligand describes its ability to produce a maximal response upon binding to a receptor. For this compound, its efficacy varies significantly between the 5-HT₁ₐ and 5-HT₂ receptor subtypes.

At the 5-HT₁ₐ receptor, a Gᵢ/Gₒ-coupled GPCR, LSM-775 behaves as a full agonist, demonstrating the ability to produce a maximal inhibitory effect on cAMP accumulation. nih.gov Conversely, at the Gq/G₁₁-coupled 5-HT₂ receptors, it acts as a partial agonist. nih.gov In functional assays measuring calcium mobilization, the maximal effect (Eₘₐₓ) of LSM-775 was highest at the 5-HT₂ₐ receptor, reaching 89% of the response of the reference agonist. Its efficacy was slightly lower at the 5-HT₂B and 5-HT₂C subtypes, with an Eₘₐₓ of 77% at both. nih.gov

The downstream signaling pathways activated by this compound are consistent with its GPCR binding profile. Its interaction with 5-HT₂ subtypes (5-HT₂ₐ, 5-HT₂B, and 5-HT₂C) activates the Gq/G₁₁ signaling cascade, leading to the mobilization of intracellular calcium (Ca²⁺). nih.gov Functional assays have quantified the potency (EC₅₀) of LSM-775 in producing this effect. It is most potent at the 5-HT₂ₐ receptor with an EC₅₀ of 4.9 nM. nih.gov Its potency is lower at the 5-HT₂B (EC₅₀ = 26 nM) and 5-HT₂C (EC₅₀ = 230 nM) receptors. nih.gov

For the 5-HT₁ₐ receptor, which couples to Gᵢ/Gₒ proteins, activation by LSM-775 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. nih.gov In an assay measuring the inhibition of cAMP accumulation, LSM-775 demonstrated high potency, with an EC₅₀ value of 1 nM. nih.gov

Table 2: Functional Potency (EC₅₀) and Efficacy (Eₘₐₓ) of N-Morpholinyllysergamide at Human Serotonin Receptors

| Receptor Subtype | Assay Type | Potency (EC₅₀) | Efficacy (Eₘₐₓ) |

|---|---|---|---|

| 5-HT₁ₐ | cAMP Inhibition | 1 nM | Full Agonist |

| 5-HT₂ₐ | Ca²⁺ Mobilization | 4.9 nM | 89% |

| 5-HT₂B | Ca²⁺ Mobilization | 26 nM | 77% |

| 5-HT₂C | Ca²⁺ Mobilization | 230 nM | 77% |

Data sourced from Brandt et al. (2018). nih.gov

Like many other lysergamide (B1675752) compounds, this compound is not entirely selective for serotonin receptors and is known to interact with other monoamine receptor systems. heffter.orgcore.ac.uk The broader class of lysergamides, including LSD, demonstrates significant affinity for several off-target receptors, most notably dopamine (B1211576) D₂-like receptors and α₂-adrenoceptors. heffter.orgcore.ac.ukokstate.edu

Structure-Activity Relationship (SAR) Studies of N-Morpholinyllysergamide and Analogs

The pharmacology of lysergamides is profoundly dictated by the chemical nature of the amide substituent at the C-8 position of the ergoline (B1233604) core. heffter.orgcaymanchem.com The structure-activity relationship (SAR) for this class of compounds reveals that both the size and conformation of this substituent are critical for determining receptor affinity and functional efficacy. caymanchem.comnih.gov

In the case of N-Morpholinyllysergamide, the replacement of LSD's two flexible ethyl groups with a more rigid and bulkier morpholine (B109124) ring alters the molecule's interaction with the receptor binding pocket. heffter.orgcaymanchem.com While LSD is characterized by its potent partial agonism at the 5-HT₂ₐ receptor, the morpholine substitution in LSM-775 results in a compound with potent full agonism at the 5-HT₁ₐ receptor, which in turn modulates its partial agonist activity at 5-HT₂ₐ receptors. nih.gov This shift in the 5-HT₁ₐ/5-HT₂ₐ activity ratio is a key SAR finding. Studies on other lysergamides show that either shortening or lengthening the alkyl chains of the amide group, or incorporating them into different ring structures like a pyrrolidide or piperidide, also reduces potency compared to LSD. heffter.org This underscores that the N,N-diethylamide group of LSD represents a highly optimal conformation for potent 5-HT₂ₐ-mediated activity, and modifications such as the morpholine ring lead to distinct and complex pharmacological profiles. heffter.orgnih.gov

Elucidation of Key Pharmacophores for Receptor Interaction

The interaction of lysergamides with their target receptors is largely dictated by the ergoline scaffold, which serves as the primary pharmacophore. patsnap.com This rigid tetracyclic structure correctly orients the key interacting moieties for binding within the orthosteric binding pocket of serotonin and dopamine receptors. patsnap.comresearchgate.net A critical feature of this interaction is the positively charged nitrogen atom within the ergoline ring, which typically forms a salt bridge with a conserved aspartate residue (D3.32) in the receptor. patsnap.com The indole (B1671886) portion of the ergoline scaffold also plays a significant role, contributing to the binding through hydrogen bonding. researchgate.net

Computational docking studies have shown that the ergoline ring of lysergamides, including by extension N-Morpholinyllysergamide, occupies the orthosteric binding pocket in a planar fashion. patsnap.com This orientation allows for optimal interaction with key amino acid residues, underpinning the high affinity of many lysergamides for their targets. psu.eduresearchgate.net The stereochemistry of the substituents on the lysergamide structure, particularly at the C8 position, can significantly influence the compound's activity and how it fits within the binding pocket. researchgate.net

Impact of the Morpholine Moiety on Ligand Activity and Selectivity

The substituent at the amide nitrogen of the lysergamide scaffold is a key determinant of a compound's pharmacological profile. In N-Morpholinyllysergamide, this substituent is a morpholine ring. ontosight.ai The size and nature of this group can modulate the affinity and efficacy of the ligand at various receptors.

Research on various lysergamide analogs has demonstrated that the bulkiness of the N-alkyl substituents can significantly impact potency. For instance, increasing the steric bulk of one of the amide substituents can reduce affinity for the 5-HT2A receptor. escholarship.org The morpholine moiety in LSM-775 contributes to its specific interaction profile. Studies have shown that LSM-775 acts as a non-selective agonist at 5-HT1A and 5-HT2A receptors. nih.gov It is a potent full agonist at the 5-HT1A receptor and a potent partial agonist at the 5-HT2A, 5-HT2B, and 5-HT2C receptors. wikipedia.org This suggests that the morpholine ring allows for effective binding and activation at these receptor subtypes.

The presence of the morpholine ring may also influence the compound's selectivity for certain receptor subtypes. While N-Morpholinyllysergamide binds to multiple serotonin receptors, the relative affinities and efficacies at these sites are influenced by the morpholine substitution. wikipedia.orgescholarship.org For example, some drugs containing a morpholine heterocycle have been shown to act on α-adrenoceptors. nih.gov

Comparative SAR with Other Lysergamide Analogs

The structure-activity relationships (SAR) of lysergamides are complex, with small structural modifications often leading to significant changes in pharmacological activity. caymanchem.com Comparing N-Morpholinyllysergamide to other lysergamide analogs, such as lysergic acid diethylamide (LSD), reveals important insights.

Generally, the diethylamide group of LSD is considered key to its high potency. caymanchem.com Replacing this with other substituents can alter the compound's activity. For example, N-ethyl-N-isopropyl lysergamide (EIPLA) has a lower affinity for 5-HT2A sites compared to LSD. escholarship.org N-Morpholinyllysergamide (LSM-775) has appeared as a recreational drug, alongside other LSD analogs like N6-allyl-6-nor-LSD (AL-LAD) and lysergic acid 2,4-dimethylazetidide (LSZ). nih.gov

Studies on various N-alkyl-substituted lysergamides have shown that LSD-like activity is retained with smaller N-alkyl groups but diminishes as the size of the substituent increases. nih.gov For instance, N,N-diisopropyl lysergamide (DIPLA) has significantly lower affinity for 5-HT1A and 5-HT2 receptors compared to LSD. nih.gov The finding that the (S,S)-2,4-dimethylazetidide analog of LSD is slightly more potent than LSD itself highlights the importance of the conformation of the amide substituent for optimal receptor binding. nih.gov

Below is a table comparing the receptor binding affinities of N-Morpholinyllysergamide (LSM-775) and related lysergamides at human serotonin receptors.

| Compound | 5-HT1A (Ki, nM) | 5-HT2A (Ki, nM) | 5-HT2B (Ki, nM) | 5-HT2C (Ki, nM) |

| LSM-775 | 31.0 nih.gov | 29.5 nih.gov | 26 (EC50) nih.gov | 230 (EC50) nih.gov |

| LSD | 3.2 escholarship.org | 13 escholarship.org | 5.3 escholarship.org | 30 escholarship.org |

| ECPLA | 3.2 escholarship.org | 16.5 escholarship.org | 5.3 escholarship.org | 85.7 escholarship.org |

| Lisuride | 2-6 acs.org | 2-6 acs.org | - | - |

ECPLA: N-ethyl-N-cyclopropyl lysergamide. Data for LSM-775 at 5-HT2B and 5-HT2C are presented as EC50 values from functional assays.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. nih.gov In the context of lysergamides, QSAR models can help to understand the relationship between structural features and receptor affinity or functional activity. nih.gov

For lysergamides, QSAR studies can elucidate the importance of various molecular descriptors, such as electronic properties, hydrophobicity, and steric parameters, in determining their interaction with serotonin and dopamine receptors. These models can be built using statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN). nih.gov

While specific QSAR models for this compound are not extensively detailed in the public literature, the principles of QSAR are broadly applicable to this class of compounds. qsartoolbox.org By analyzing a series of related lysergamides with known receptor binding data, a QSAR model could be developed to predict the activity of novel analogs. frontiersin.org Such models would be invaluable for the rational design of new compounds with desired receptor selectivity and functional profiles. The development of accurate homology models of receptor structures further enhances the power of these computational approaches. researchgate.net

Preclinical Pharmacological Investigation of N Morpholinyllysergamide Tartrate

In Vivo Receptor Target Engagement Methodologies

The investigation of how N-Morpholinyllysergamide tartrate engages with its molecular targets in a living system is fundamental to understanding its pharmacological action. Various preclinical methods are employed to assess this engagement directly.

Radioligand-Displacement Assays in Animal Models

Radioligand binding studies are a cornerstone for determining the affinity of a compound for specific receptors. In the case of N-Morpholinyllysergamide (LSM-775), in vitro radioligand displacement assays have been conducted using cloned human receptors to predict in vivo interactions. These studies, performed by the NIMH Psychoactive Drug Screening Program (NIMH PDSP), quantified the binding affinity (Ki) of LSM-775 at human 5-HT1A and 5-HT2A receptors. nih.gov The results demonstrated that LSM-775 is a nonselective agonist with high affinity for both receptor subtypes. nih.govresearchgate.netnih.gov

Functional assays further characterized these interactions. LSM-775 was identified as a full agonist at the human 5-HT1A receptor and a partial agonist at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. nih.govwikipedia.org

Table 1: Receptor Binding and Functional Activity of LSM-775

| Receptor Subtype | Binding Affinity (Ki, nM) | Functional Activity | Assay Type |

|---|---|---|---|

| 5-HT1A | 1.8 | Full Agonist (EC50 = 1 nM) | cAMP Accumulation |

| 5-HT2A | 2.1 | Partial Agonist | Ca2+ Mobilization |

| 5-HT2B | 4.1 | Partial Agonist | Ca2+ Mobilization |

This table summarizes the in vitro binding and functional data for LSM-775 at various human serotonin (B10506) receptor subtypes expressed in HEK293 cells. nih.gov

Cellular Thermal Shift Assay (CETSA) Applications for Target Engagement

The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying and quantifying the engagement of a drug with its target protein within intact cells. researchgate.netnih.govscilit.com The principle of CETSA is based on the thermal stabilization of a target protein upon ligand binding. nih.govscilit.com When a compound binds to its target protein, the resulting complex is more resistant to thermal denaturation. nih.gov This method allows for the assessment of target engagement in a physiological context without the need for chemical modification of the compound. scilit.com

The process involves treating cells with the compound, heating the cells to induce protein denaturation and precipitation, followed by cell lysis and separation of soluble proteins from aggregates. nih.gov The amount of the target protein remaining in the soluble fraction is then quantified, typically by Western blotting or mass spectrometry. nih.govscilit.com An increase in the amount of soluble target protein in the presence of the compound at elevated temperatures indicates target engagement.

While CETSA is a valuable tool in preclinical drug development for confirming target interaction, bohrium.com specific studies applying this methodology to this compound have not been identified in the reviewed scientific literature.

Molecular Imaging Techniques for Receptor Occupancy in Preclinical Settings (e.g., PET)

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique used to measure receptor occupancy in the living brain. nih.govnih.gov This method provides crucial information on whether a drug enters the brain, engages its intended target, and achieves sufficient receptor occupancy at a given dose. nih.gov PET receptor occupancy studies typically involve two scans: a baseline scan using a radiolabeled ligand that binds to the target receptor, and a second scan after administration of the drug being investigated. nih.gov The reduction in the binding of the radioligand after drug administration allows for the calculation of receptor occupancy. nih.gov

This technique has been instrumental in the development of CNS drugs. For instance, PET studies using radioligands like [11C]MDL 100,907 have been employed to determine the regional 5-HT2A receptor occupancy of other serotonergic compounds, such as psilocybin, in humans. nih.gov

To date, specific preclinical or clinical PET imaging studies to determine the in vivo receptor occupancy of this compound have not been reported in the available literature.

In Vivo Animal Models for Neuropharmacological Research

Animal models are essential for understanding the physiological and behavioral consequences of receptor activation by a novel compound. These models serve as proxies for potential effects in humans.

Behavioral Proxies of Receptor Activation (e.g., Head-Twitch Response in Rodents)

The head-twitch response (HTR) in rodents is a widely used behavioral assay that serves as a reliable proxy for 5-HT2A receptor activation and is considered predictive of hallucinogenic potential in humans. nih.govwikipedia.orgnih.govljmu.ac.uk This behavior is a rapid, side-to-side rotational head movement induced by serotonergic hallucinogens like lysergic acid diethylamide (LSD). nih.govwikipedia.org

Preclinical investigation of N-Morpholinyllysergamide (LSM-775) utilized the HTR model in male C57BL/6J mice to assess its in vivo 5-HT2A agonist activity. nih.govresearchgate.net In these studies, head twitches were recorded using a magnetometer coil system after intraperitoneal administration of LSM-775. nih.govnih.gov

Table 2: Head-Twitch Response (HTR) in Mice Induced by LSM-775

| Pretreatment (1 mg/kg, SC) | Treatment (IP) | Mean HTR Counts (30 min) |

|---|---|---|

| Vehicle | Vehicle | 0.2 ± 0.2 |

| Vehicle | LSM-775 (1 mg/kg) | 0.3 ± 0.2 |

| WAY-100,635 | Vehicle | 0.2 ± 0.2 |

This table shows the mean number of head twitches observed in C57BL/6J mice. LSM-775 only induced a significant HTR following pretreatment with the 5-HT1A antagonist WAY-100,635. nih.gov

Development and Validation of Specific Rodent Models for CNS Research

The development of robust and validated animal models is critical for CNS drug discovery. For serotonergic compounds, models are designed to probe specific behavioral domains that may be affected, such as sensory processing, cognition, and social interaction. For example, chronic administration of low doses of LSD in rats has been proposed as an animal model of psychosis, inducing behaviors like hyperactivity, anhedonia, and impaired social interaction. nih.gov

Other established rodent models for CNS research include the Functional Observational Battery (FOB) or Irwin test, which assesses general neurofunctional parameters like appearance, behavior, and reflexes. nc3rs.org.uk More specialized tests, such as the elevated plus-maze for anxiety or the open-field test for locomotor activity and exploration, are also commonly used. asianjpr.com

While these and other models are widely employed in neuropharmacology, the scientific literature to date does not describe the development or validation of specific rodent models exclusively for the study of this compound. Research on this compound has primarily utilized established models like the head-twitch response to probe specific receptor-mediated behaviors.

Methodological Considerations for Translational Animal Models

The preclinical evaluation of serotonergic compounds like this compound necessitates the use of translational animal models that can predict potential psychoactive effects in humans. While modeling the full spectrum of subjective human experiences induced by psychedelics is challenging, rodent models can recapitulate specific behavioral and physiological responses that are indicative of serotonergic activity. nih.govnih.govsemanticscholar.org The primary molecular target for classic psychedelics is the serotonin 5-HT2A receptor. nih.govnih.gov Therefore, animal models often focus on behaviors known to be mediated by this receptor.

A key behavioral assay used to assess the potential psychedelic-like activity of a compound in rodents is the head-twitch response (HTR). biorxiv.org This rapid, involuntary head movement is a well-established behavioral proxy for 5-HT2A receptor activation in rodents and its induction is highly correlated with the hallucinogenic potency of compounds in humans. biorxiv.org The HTR assay is a valuable tool for the initial screening and characterization of novel lysergamide (B1675752) derivatives to determine if they possess agonist activity at the 5-HT2A receptor.

Another important translational model is drug discrimination, where animals are trained to distinguish between the effects of a known psychedelic substance and a saline control. This allows for the assessment of the subjective effects of a novel compound and its similarity to a reference drug. Furthermore, studies on locomotor activity, anxiety-like behavior, and cognitive functions can provide a broader understanding of the compound's pharmacological profile. nih.govnih.gov

The table below summarizes key methodological considerations for translational animal models in the study of serotonergic compounds.

| Methodological Consideration | Description | Relevance to this compound |

| Head-Twitch Response (HTR) | A rapid, involuntary head movement in rodents that is a behavioral proxy for 5-HT2A receptor activation. | A primary assay to determine if the compound has agonist activity at the 5-HT2A receptor, suggesting potential psychedelic-like effects. |

| Drug Discrimination | Animals are trained to distinguish between a known psychedelic and a control substance, allowing for the assessment of the subjective effects of a new compound. | Can determine if the subjective effects of this compound are similar to those of known psychedelics. |

| Locomotor Activity Assessment | Measures the exploratory behavior and general activity levels of animals following drug administration. | Provides information on the compound's potential stimulant or sedative effects. |

| Anxiety and Fear-Related Behavior Models | Assays such as the elevated plus-maze and fear conditioning are used to assess the anxiolytic or anxiogenic potential of a compound. | Can help to characterize the emotional and behavioral effects of the compound. |

| Cognitive Function Tests | Various tasks are used to evaluate the effects of the compound on learning, memory, and executive function. | Important for understanding the potential cognitive impact of the compound. |

| Receptor Binding and Functional Assays | In vitro studies to determine the affinity and efficacy of the compound at various serotonin receptor subtypes. | Crucial for elucidating the molecular mechanisms of action and interpreting behavioral data. |

In Vitro and In Vivo Metabolism Studies

The metabolic fate of a compound is a critical aspect of its pharmacological profile, influencing its duration of action and the potential for active metabolites. For lysergamide derivatives, understanding their metabolism is essential for a complete preclinical evaluation.

One potential metabolic pathway for lysergamide derivatives is enzymatic hydrolysis of the amide bond, which would yield lysergic acid and the corresponding amine. scispace.comresearchgate.netnih.gov For N-Morpholinyllysergamide, this would result in the formation of lysergic acid and morpholine (B109124). The enzymatic hydrolysis of lysergamide to lysergic acid has been demonstrated using bacterial amidases, indicating that such a biotransformation is feasible. scispace.comresearchgate.net

The concept of a prodrug, where a less active compound is metabolized into a more active one, is relevant for some lysergamide derivatives. For example, 1-propionyl-d-lysergic acid diethylamide (1P-LSD) is hypothesized to be a prodrug for lysergic acid diethylamide (LSD), with studies showing its hydrolysis to LSD in human serum. researchgate.net A similar hypothesis could be considered for this compound, where the parent compound might undergo metabolic activation. However, without specific experimental data, this remains speculative.

The in vivo metabolism of lysergamides can be complex, involving various enzymatic pathways. For the well-studied lysergamide, LSD, metabolism in humans primarily occurs in the liver via NADH-dependent microsomes. caymanchem.com The major urinary metabolite is 2-oxo-3-hydroxy LSD. caymanchem.com Other identified metabolites include 2-oxo-LSD, lysergic acid ethylamide (LAE) resulting from N-dealkylation, and nor-LSD from N-demethylation, as well as hydroxylated and glucuronidated products. caymanchem.com

For this compound, a similar range of metabolic transformations could be anticipated. These may include:

Oxidative metabolism: Hydroxylation of the aromatic ring or the morpholine moiety, as well as N-oxidation.

N-dealkylation: Cleavage of the morpholine ring from the lysergamide core.

Conjugation: Formation of glucuronide or sulfate (B86663) conjugates of hydroxylated metabolites to facilitate excretion.

Future Directions and Research Gaps in N Morpholinyllysergamide Tartrate Studies

Exploration of Novel Synthetic Pathways for Analog Generation

The generation of N-Morpholinyllysergamide analogs is crucial for exploring structure-activity relationships and potentially developing novel receptor probes or therapeutic agents. nih.gov Future research should focus on developing innovative and efficient synthetic strategies. Traditional methods for creating lysergamides can be complex, and modern techniques could offer significant improvements.

One promising avenue is the use of retrosynthesis models combined with prioritization scoring algorithms. researchgate.net These computational tools can predict novel and efficient synthetic pathways by analyzing structural changes and reaction mechanisms from extensive databases. researchgate.net This approach can identify the most viable routes for creating a desired chemical, including the necessary enzymes for biosynthesis-inspired methods. researchgate.net

Furthermore, the development of chemoenzymatic strategies, which combine chemical and enzymatic steps, could provide highly specific and efficient routes to new analogs. dtu.dk For example, the use of halogenase enzymes in synthesis is an expanding field that could be applied to create novel halogenated lysergamides. dtu.dk The development of such pathways would not only facilitate the synthesis of known compounds like N-Morpholinyllysergamide but also open the door to a vast library of previously inaccessible analogs for pharmacological evaluation.

Table 1: Potential Future Synthetic Strategies for N-Morpholinyllysergamide Analogs

| Synthetic Approach | Description | Potential Advantages |

| Computational Retrosynthesis | Utilizes algorithms to predict optimal synthetic routes based on known chemical reactions and mechanisms. researchgate.net | Increased efficiency, discovery of non-obvious pathways, reduced development time. researchgate.net |

| Chemoenzymatic Synthesis | Combines traditional chemical synthesis with highly specific biological catalysts (enzymes). dtu.dk | High stereoselectivity, milder reaction conditions, environmentally friendly processes. |

| Combinatorial Biosynthesis | Engineers microorganisms to produce novel compounds by introducing genes for specific biosynthetic enzymes. dtu.dk | Access to complex and novel structures, potential for large-scale production. |

| Flow Chemistry | Conducts chemical reactions in a continuous flowing stream rather than in batches. | Improved safety, scalability, and control over reaction parameters. |

Advanced Pharmacological Profiling Beyond Classical Monoamine Receptors

The pharmacological understanding of many lysergamides is often centered on their interaction with serotonin (B10506), dopamine (B1211576), and adrenergic receptors. However, a comprehensive understanding of N-Morpholinyllysergamide's effects requires looking beyond these classical targets. Advanced pharmacological profiling is essential to create a detailed "fingerprint" of the compound's biological activity. nih.gov

Future studies should employ broad in vitro and in vivo assay panels to systematically examine the functional effects of N-Morpholinyllysergamide on a wide array of physiological systems. nih.gov This includes, but is not limited to, the central nervous, cardiovascular, autonomic, gastrointestinal, and renal systems. nih.gov Such comprehensive profiling can uncover unintended pharmacological activities, which are crucial for assessing the compound's selectivity. nih.gov It may also reveal novel therapeutic potentials that were previously unanticipated. nih.gov

Investigating interactions with a wider range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes will provide a more complete picture of the compound's mechanism of action. This broader profiling is critical for differentiating N-Morpholinyllysergamide from other lysergamides and for understanding its unique physiological and psychological effects. researchgate.net

Development of Predictive In Silico Models for Structure-Function Relationships

In silico models, such as (Quantitative) Structure-Activity Relationship ((Q)SAR) models, are powerful computational tools that can accelerate drug discovery and development. knoell.com The development of predictive models for N-Morpholinyllysergamide and its analogs is a significant research gap. These models use existing data to predict the biological activity and properties of new, untested compounds based on their chemical structure. knoell.comnih.gov

Future research should focus on building robust in silico models by integrating experimental data on the binding affinities and functional activities of a diverse set of N-Morpholinyllysergamide analogs. These models can help in:

Early Screening: Rapidly evaluating large virtual libraries of potential analogs to prioritize candidates for synthesis and testing. knoell.com

Hypothesis Generation: Understanding the key structural features that determine a compound's affinity for specific receptors and its functional effects.

Property Prediction: Estimating physicochemical, pharmacokinetic, and toxicological properties of new analogs before they are synthesized. nih.gov

By creating a reliable predictive framework, researchers can more rationally design analogs with desired pharmacological profiles, reducing the time and cost associated with traditional trial-and-error approaches. nih.gov

Elucidation of Complete Metabolic Fate and Enzyme Kinetics

Understanding how a compound is metabolized is fundamental to pharmacology. nih.gov For N-Morpholinyllysergamide, a detailed picture of its metabolic fate and the kinetics of the enzymes involved is currently lacking. The study of drug metabolism involves two key concepts: the rate and the extent of metabolism. nih.gov

Future research must focus on identifying all major metabolites of N-Morpholinyllysergamide through in vitro studies with human liver microsomes and other enzyme systems, followed by in vivo studies. nih.gov This will clarify the extent of its biotransformation.

Furthermore, determining the enzyme kinetics—specifically the Michaelis-Menten constant (K_m) and maximum reaction velocity (V_max)—for the primary metabolic pathways is crucial. nih.govwikipedia.org This information helps to:

Identify the specific cytochrome P450 (CYP) enzymes responsible for its metabolism. nih.gov

Predict potential drug-drug interactions.

Understand inter-individual variability in response due to genetic differences in metabolizing enzymes. nih.gov

A thorough understanding of the metabolic profile is essential for any further preclinical or clinical investigation of the compound. nih.gov

Table 2: Key Parameters in Enzyme Kinetic Studies

| Parameter | Definition | Significance |

| V_max (Maximum Velocity) | The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate. wikipedia.org | Indicates the enzyme's catalytic efficiency at high substrate concentrations. |

| K_m (Michaelis Constant) | The substrate concentration at which the reaction rate is half of V_max. wikipedia.org | Reflects the affinity of the enzyme for its substrate; a lower K_m indicates a higher affinity. |

| Metabolite Identification | The process of determining the chemical structures of the products of metabolism. | Essential for understanding the complete disposition and potential activity or toxicity of metabolites. |

| CYP Enzyme Phenotyping | Identifying the specific cytochrome P450 enzymes responsible for a compound's metabolism. nih.gov | Crucial for predicting drug-drug interactions and understanding variability in metabolism. |

Integration of Multi-Omics Approaches in Preclinical Research for Systemic Understanding

To achieve a truly holistic understanding of N-Morpholinyllysergamide's effects, future preclinical research should integrate multi-omics approaches. labmanager.com This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to see how the compound affects the entire biological system. nih.gov A single-omics approach provides only a piece of the puzzle; a multi-omics strategy offers a more comprehensive view of the molecular interactions and cellular functions altered by the compound. labmanager.com

By applying these technologies in preclinical models, researchers can:

Identify Biomarkers: Discover molecular signatures (genes, proteins, or metabolites) that correlate with the compound's effects. labmanager.commdpi.com

Uncover Mechanisms: Reveal the complex interplay between different biological pathways affected by the compound. nih.gov

Build System-Level Models: Create detailed maps of the signaling networks that are modulated by N-Morpholinyllysergamide, leading to a deeper understanding of its systemic impact. frontiersin.org

Q & A

Q. How to design a risk assessment framework for handling this compound in lab settings?

- Methodological Answer : Follow GHS guidelines for chemical classification and SDS documentation. Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) as outlined in N-Formylglycine safety protocols . Include waste management plans aligned with Prudent Practices for chemical disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.